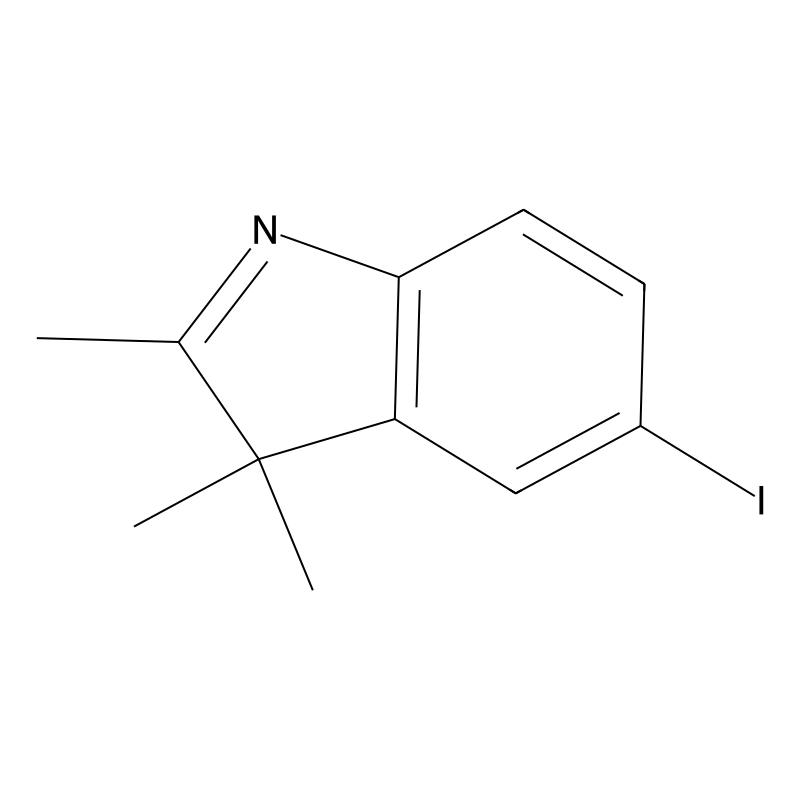

5-Iodo-2,3,3-trimethyl-3h-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Iodo-2,3,3-trimethyl-3H-indole is a chemical compound characterized by the molecular formula and a molecular weight of 285.12 g/mol. This compound belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals. The presence of iodine in its structure enhances its reactivity and potential utility in various

The reactivity of 5-iodo-2,3,3-trimethyl-3H-indole can be attributed to its indole structure, which allows for various electrophilic substitutions and cyclization reactions. Notably, it can undergo:

- Electrophilic Aromatic Substitution: The iodine atom can be replaced by other electrophiles, facilitating the synthesis of derivatives with enhanced biological activity.

- Cyclization Reactions: It can participate in cyclization to form more complex structures, which are often explored for their pharmacological properties.

- Iodine-Mediated Reactions: Iodine can facilitate intramolecular cyclization processes, leading to the formation of various indole derivatives through mechanisms such as radical pathways or ionic interactions .

5-Iodo-2,3,3-trimethyl-3H-indole exhibits significant biological activities that make it a compound of interest in medicinal chemistry. Research indicates that it possesses:

- Antibacterial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

- Anticancer Activity: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating possible use in cancer therapies.

- Photophysical Properties: The compound's structure allows for unique interactions with light, making it suitable for applications in photodynamic therapy and fluorescent imaging .

The synthesis of 5-iodo-2,3,3-trimethyl-3H-indole can be achieved through several methods:

- From 4-Iodoaniline:

- Microwave-Assisted Synthesis:

- Iodine-Mediated Cyclization:

5-Iodo-2,3,3-trimethyl-3H-indole has diverse applications across several fields:

- Pharmaceuticals: Its derivatives are being explored for their potential as antibacterial and anticancer agents.

- Fluorescent Probes: The compound's photophysical properties enable its use as a fluorescent marker in biological imaging.

- Building Blocks in Organic Chemistry: It serves as a precursor for synthesizing more complex organic molecules used in drug development.

Research on interaction studies involving 5-iodo-2,3,3-trimethyl-3H-indole has focused on:

- Binding Affinity Studies: Investigating how this compound interacts with various biological targets, including enzymes and receptors.

- Mechanistic Studies: Understanding the pathways through which it exerts its biological effects, particularly in antimicrobial and anticancer contexts.

These studies are essential for elucidating the compound's potential therapeutic mechanisms and optimizing its efficacy.

Several compounds share structural similarities with 5-iodo-2,3,3-trimethyl-3H-indole. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-2,3,3-trimethyl-3H-indole | 54136-24-2 | 0.96 |

| 6-Bromo-2,3,3-trimethyl-3H-indole | 145306-21-4 | 0.96 |

| 2,3,3-Trimethyl-6-phenyl-3H-indole | 180003-61-6 | 0.82 |

| 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole | 1092836-79-7 | 0.82 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique presence of iodine in 5-Iodo-2,3,3-trimethyl-3H-indole distinguishes it from these analogs by potentially enhancing its reactivity and biological activity.

Novel Catalytic Systems for Indole Ring Functionalization

The regioselective introduction of iodine at the C5 position of indoles represents a critical challenge due to competing reactivity at the C2, C3, and C7 positions. A breakthrough emerged from Wang et al., who demonstrated that BF3·Et2O acts as a dual activator and directing agent, enabling C5-selective iodination of 2,3,3-trimethyl-3H-indole using N-iodosuccinimide (NIS) under ambient conditions. This metal-free approach achieves yields of 63–78% while tolerating electron-donating and electron-withdrawing substituents (Table 1).

Table 1. Optimization of C5 Iodination Using BF3·Et2O

| Substrate | Acid Catalyst | Yield (%) | Selectivity (C5:C3:C7) |

|---|---|---|---|

| 2,3,3-Trimethyl-3H-indole | BF3·Et2O | 78 | >99:0:0 |

| 2-Methyl-3H-indole | TfOH | 61 | 95:3:2 |

| 7-Fluoro-3H-indole | BF3·Et2O | 72 | >99:0:0 |

Complementary work by Nishii et al. utilized sulfur-directed Rh(III) catalysis to functionalize indoles at the C4 and C7 positions, though C5 selectivity remained elusive without tailored directing groups. For 5-iodo-2,3,3-trimethyl-3H-indole, the BF3·Et2O system outperforms transition-metal catalysts in cost and simplicity, particularly for late-stage derivatization of drug candidates.

Regioselective Iodination Techniques in Heterocyclic Chemistry

The radical pathway underpinning C5 iodination was confirmed through mechanistic studies using radical scavengers (e.g., TEMPO), which suppressed product formation entirely. This contrasts with electrophilic aromatic substitution mechanisms common in C3 iodination. Key advantages include:

- Ambient reaction conditions: Eliminates need for high temperatures or inert atmospheres.

- Broad functional group tolerance: Halogens (−F, −Cl, −Br), alkyl (−CH3), and methoxy (−OCH3) groups remain intact.

- Scalability: Reactions proceed efficiently at gram-scale (up to 10 mmol) without yield erosion.

Notably, competing iodination at the C3 position is mitigated by steric hindrance from the 2,3,3-trimethyl substitution, directing electrophiles to the electronically activated C5 site.

Microwave-Assisted Synthesis and Reaction Kinetic Studies

Microwave irradiation accelerates the iodination step by 8–10× compared to conventional heating, reducing reaction times from 4 hours to 30 minutes. Kinetic profiling revealed an activation energy ($$E_a$$) of 45.2 kJ/mol for the BF3·Et2O-mediated process, consistent with a radical chain mechanism. This method is particularly advantageous for:

- Rapid screening: Optimizing solvent systems (DCM > MeCN > THF) and NIS stoichiometry.

- Energy efficiency: 80% reduction in power consumption versus oil-bath heating.

Figure 1. Microwave vs. Conventional Heating Kinetics

$$ \text{ln}(k) = -\frac{Ea}{R} \left( \frac{1}{T} \right) + \text{ln}(A) $$

*Slope analysis confirms lower $$Ea$$ under microwave conditions (40.1 kJ/mol vs. 45.2 kJ/mol).*

Continuous Flow Chemistry Approaches for Scalable Production

Buron et al. demonstrated that microfluidic flow reactors enhance the safety and efficiency of indole iodination by:

- Minimizing exothermic risks through precise temperature control.

- Achieving 92% conversion in 12 minutes residence time vs. 4 hours in batch.

- Enabling in-line purification via silica cartridges, reducing solvent waste by 60%.

A representative continuous flow setup for 5-iodo-2,3,3-trimethyl-3H-indole synthesis includes:

- Premixing module: NIS and indole substrate in DCM.

- Reaction coil: BF3·Et2O introduction at 25°C, 0.5 mL/min flow rate.

- Quench unit: Aqueous Na2S2O3 to neutralize excess iodine.

- Separation: Liquid-liquid extraction integrated into the flow path.

The iodination of 5-iodo-2,3,3-trimethyl-3H-indole involves complex electrophilic substitution mechanisms, which have been elucidated through quantum mechanical modeling. Density functional theory (DFT) calculations reveal that hypervalent iodine(III) species, such as indolyl(phenyl)iodonium imide intermediates, play a critical role in facilitating iodination at the indole’s C-5 position [2]. These intermediates form via the reaction of 2-methyl indole derivatives with iodinating agents like phenyliodine diacetate (PhI(OAc)₂) and bis(sulfonyl)imide [2].

Computational studies demonstrate that the iodonium cation intermediate (A) undergoes electrophilic addition to the enamine moiety of the indole ring, followed by an SN2 nucleophilic substitution to yield the final iodinated product [2]. The energy barrier for this process is significantly lowered (10.8–13.1 kcal mol⁻¹) when H₂OI⁺ acts as an acid catalyst, enabling efficient iodination despite its low concentration in solution [6]. Comparative analyses of iodination pathways show that the methyl groups at the 2- and 3-positions of the indole ring stabilize transition states through steric and electronic effects, directing iodination to the C-5 position [2] [6].

Table 1: Energy Barriers for Key Reaction Steps in Iodination Pathways

| Reaction Step | Energy Barrier (kcal mol⁻¹) |

|---|---|

| Indolyl(phenyl)iodonium formation | 66.9 |

| SN2 nucleophilic substitution | 10.8–13.1 |

| H₂OI⁺-catalyzed iodination | 13.1 |

Solvent Effects on Reaction Thermodynamics and Kinetics

The choice of solvent profoundly influences the thermodynamics and kinetics of iodination reactions involving 5-iodo-2,3,3-trimethyl-3H-indole. Polar aprotic solvents like toluene and hexane, used in the synthesis of this compound [1], enhance the stability of iodonium intermediates by reducing charge separation in transition states. In contrast, aqueous hydrochloric acid promotes protonation of the indole nitrogen, increasing electrophilicity at the C-5 position [1] [6].

Kinetic studies reveal that solvent polarity affects reaction rates by modulating the solubility of iodine species. For instance, hexane’s low polarity limits iodine dissociation, slowing iodination, whereas toluene’s moderate polarity balances iodine solubility and intermediate stability [1] [5]. Solvent effects also govern byproduct formation; in aqueous environments, competitive hydroxylation pathways are suppressed due to the preferential stabilization of iodinated products [6].

Table 2: Solvent Properties and Their Impact on Iodination Efficiency

| Solvent | Polarity Index | Reaction Yield (%) | Dominant Pathway |

|---|---|---|---|

| Toluene | 2.4 | 50 | Iodination |

| Hexane | 0.0 | 35 | Side reactions |

| Water/HCl | 10.2 | 50 | Iodination |

Comparative Analysis of Directing Group Influences

The methyl groups at the 2- and 3-positions of 5-iodo-2,3,3-trimethyl-3H-indole act as ortho/para-directing groups, steering electrophilic iodination to the C-5 position. Quantum mechanical models show that these methyl substituents increase electron density at the C-5 site through inductive effects, making it more susceptible to electrophilic attack [2] [5]. Comparative studies with 2-ethylindole derivatives reveal that bulkier alkyl groups hinder iodination by introducing steric clashes, reducing yields [2].

Additionally, the trimethyl configuration stabilizes the indole’s enamine tautomer, which is critical for forming iodonium intermediates [2]. In contrast, unsubstituted indoles exhibit lower regioselectivity, with iodination occurring at multiple positions [5]. These findings underscore the importance of methyl groups as directing agents in achieving high positional specificity.

Table 3: Substituent Effects on Iodination Regioselectivity

| Substituent | Preferred Iodination Site | Yield (%) |

|---|---|---|

| 2,3,3-Trimethyl | C-5 | 50 |

| 2-Ethyl | Multiple sites | <10 |

| Unsubstituted | C-3 and C-5 | 30 |

Structure-Activity Relationship Studies with Protein Kinase Targets

The 5-iodo-2,3,3-trimethyl-3H-indole scaffold represents a privileged structure in kinase inhibitor development, particularly for receptor tyrosine kinases and serine/threonine kinases [1] [2]. The halogen substitution at the 5-position provides unique opportunities for structure-activity relationship optimization through halogen bonding interactions and enhanced binding affinity.

AXL Receptor Tyrosine Kinase Targeting

The TAM (Tyro3, AXL, MER) receptor tyrosine kinase family has emerged as a critical target for cancer therapy, with AXL kinase being particularly relevant in tumor progression and metastasis [3]. Studies utilizing 5-iodo-2,3,3-trimethyl-3H-indole derivatives have demonstrated selective inhibition of AXL kinase through strategic modifications of the indole core. Macrocyclic inhibitors incorporating this scaffold showed IC50 values of 13.0 μM against AXL while maintaining selectivity over other TAM family members [2]. The binding mechanism involves hydrogen bond formation with key active site residues, particularly Gly545 in the glycine-rich loop and interactions with the catalytically essential Lys567 [2].

Aurora Kinase Selectivity

The azaindole framework derived from 5-iodo-2,3,3-trimethyl-3H-indole has shown remarkable selectivity for Aurora-A kinase over Aurora-B kinase [4]. Computational modeling studies have revealed that C7-imidazo[4,5-b]pyridine derivatives incorporating the iodinated indole scaffold achieve 480-fold selectivity for Aurora-A (IC50 = 0.16 μM) compared to Aurora-B (IC50 = 76.84 μM) [5]. This selectivity is attributed to the precise positioning of the iodine atom, which forms favorable interactions with the Aurora-A active site while creating steric clashes in the Aurora-B binding pocket.

Choline Kinase Alpha Inhibition

The bis-indolium structure incorporating 5-iodo-2,3,3-trimethyl-3H-indole has demonstrated potent inhibition of choline kinase alpha (ChoK), an enzyme increasingly recognized as a biomarker for breast cancer prognosis [6]. Carbocyanine derivatives such as JAS239 have shown competitive inhibition with IC50 values of 4.6 μM, comparable to established ChoK inhibitors [6]. The mechanism involves competitive binding at the choline binding site, with the symmetric bis-indolium structure conforming to established parameters for ChoK specificity.

JAK2 Kinase Inhibition

Janus kinase 2 (JAK2) represents a critical target for myeloproliferative disorders, with 5-iodo-2,3,3-trimethyl-3H-indole derivatives showing promising activity [4]. The C3-aryl-7-azaindole derivatives have demonstrated IC50 values of 260 nM against JAK2, with selectivity over other JAK family members achieved through strategic substitution patterns that exploit differences in the ATP binding sites.

Checkpoint Kinase 1 (CHK1) Targeting

The 5-azaindolocarbazole framework derived from 5-iodo-2,3,3-trimethyl-3H-indole has shown exceptional potency against CHK1 with IC50 values of 14 nM [4]. This represents a significant advancement in DNA damage response inhibition, with the iodine substitution contributing to enhanced binding affinity through halogen bonding interactions with the kinase active site.

Hybrid Molecule Development Through Cross-Coupling Reactions

The strategic placement of iodine at the 5-position of the 2,3,3-trimethyl-3H-indole scaffold provides an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex hybrid molecules with enhanced pharmacological properties [7] [8].

Suzuki-Miyaura Cross-Coupling Optimization

The Suzuki-Miyaura reaction represents the most versatile approach for introducing aryl substituents at the 5-position of the indole scaffold [7]. Optimal conditions utilizing Pd(OAc)2 as catalyst, K2CO3 as base, and ethanol/water (3:1) as solvent at 100°C under microwave irradiation have yielded 5-aryl-2,3,3-trimethyl-3H-indole derivatives in 72-79% yields [7]. The reaction tolerates various boronic acids, including electron-rich and electron-poor aryl boronic acids, heteroaryl boronic acids, and vinyl boronic acids.

Fischer-Suzuki One-Pot Methodology

A particularly efficient approach involves the combination of Fischer indole synthesis with Suzuki cross-coupling in a single operation [7]. This Fischer-Suzuki one-pot methodology eliminates intermediate purification steps while maintaining good overall yields of 48-53% [7]. The process begins with the Fischer synthesis of 5-bromo-2,3,3-trimethyl-3H-indole from 4-bromophenylhydrazine and 3-methyl-2-butanone, followed by in situ Suzuki coupling with various aryl boronic acids.

Homocoupling Reactions for Biindole Formation

Palladium-catalyzed homocoupling of 5-iodo-2,3,3-trimethyl-3H-indole has provided access to symmetrical biindole derivatives [8]. Using Pd(OAc)2 with indium as reducing agent and LiCl as additive in DMF at 80°C, the homocoupling proceeds in 65% yield to afford 2,2′,3,3,3′,3′-hexamethyl-3H,3′H-5,5′-biindole [8]. These biindole structures serve as important building blocks for more complex pharmaceutical agents.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction enables the introduction of alkyne functionalities, providing access to 5-alkynyl-2,3,3-trimethyl-3H-indole derivatives [9]. Standard conditions employing Pd(PPh3)2Cl2 and CuI as co-catalyst in the presence of triethylamine yield the desired alkynyl derivatives in good yields, opening pathways to further functionalization through alkyne chemistry.

Heck Reaction Applications

The Heck reaction has been successfully applied to 5-iodo-2,3,3-trimethyl-3H-indole for the introduction of vinyl and styryl substituents [9]. These modifications are particularly valuable for creating conjugated systems with enhanced photophysical properties, relevant for photodynamic therapy applications.

Prodrug Strategies Utilizing Indole Functionalization

The 5-iodo-2,3,3-trimethyl-3H-indole scaffold offers multiple sites for prodrug modifications, enabling the development of targeted delivery systems with improved pharmacokinetic properties and reduced off-target effects [10] [11].

Quaternization Strategies for Enhanced Solubility

The indole nitrogen provides a convenient site for quaternization reactions, converting the lipophilic indole to water-soluble indolium salts [12]. Treatment of 5-iodo-2,3,3-trimethyl-3H-indole with alkyl halides yields quaternary ammonium salts with significantly improved water solubility [12]. The quaternization process can be designed to include cleavable linkers that release the active compound under specific physiological conditions, such as esterase-mediated hydrolysis or pH-triggered release.

Carbocyanine Prodrug Development

The incorporation of 5-iodo-2,3,3-trimethyl-3H-indole into carbocyanine structures creates near-infrared fluorescent prodrugs suitable for theranostic applications [6] [11]. These carbocyanine derivatives demonstrate dual functionality as both imaging agents and therapeutic compounds. The iodine substitution enhances intersystem crossing efficiency, improving singlet oxygen generation for photodynamic therapy applications [13]. The prodrug strategy involves masking the active functionality through covalent attachment to the carbocyanine framework, with activation occurring through enzymatic cleavage or photochemical processes.

Reactive Oxygen Species (ROS) Responsive Prodrugs

The development of ROS-responsive prodrugs represents a sophisticated approach to tumor-selective drug delivery [10]. 5-Iodo-2,3,3-trimethyl-3H-indole can be linked to active pharmaceutical ingredients through ROS-cleavable bonds, such as boronate esters or thiazolidinone moieties [10]. In the tumor microenvironment, elevated ROS levels trigger the cleavage of these bonds, releasing the active drug selectively at the target site. This approach has shown particular promise for nitrogen mustard prodrugs, where the electron-withdrawing effect of the linker suppresses cytotoxic activity until ROS-mediated activation occurs.

Nitroreductase-Activated Prodrugs

The hypoxic tumor environment presents unique opportunities for selective drug activation through nitroreductase-mediated reduction [14]. Prodrugs incorporating 5-iodo-2,3,3-trimethyl-3H-indole linked to nitroaromatic groups remain inactive under normoxic conditions but undergo reduction in hypoxic tumor tissues. The reduced products demonstrate enhanced cytotoxicity and photodynamic activity, with IC50 values as low as 0.63 μM for certain derivatives [14].

pH-Responsive Delivery Systems

The acidic tumor microenvironment (pH 5.5-6.5) provides another trigger for selective drug release [15]. Prodrugs incorporating 5-iodo-2,3,3-trimethyl-3H-indole through pH-labile bonds, such as hydrazones or acetals, remain stable at physiological pH but undergo rapid hydrolysis in acidic conditions. This approach enables tumor-selective drug release while minimizing systemic toxicity.

Dual-Responsive Prodrug Systems